![molecular formula C16H12BrF3N2O2 B1389954 4-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide CAS No. 1138443-42-1](/img/structure/B1389954.png)
4-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide
Vue d'ensemble
Description
“4-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide” is a chemical compound with the molecular formula C16H12BrF3N2O2 . It is offered by various suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide” consists of a benzamide core with various functional groups attached . The molecular weight of the compound is 401.18 .Applications De Recherche Scientifique
Proteomics Research
This compound is a specialty product used in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s reactivity due to the bromoacetyl group makes it a valuable tool for labeling and detecting proteins, which can help in understanding protein function and interaction.
Molecular Synthesis
The bromoacetyl moiety in the compound serves as a versatile building block for the synthesis of various polyfunctionalized heterocyclic systems . These systems are crucial in developing new pharmaceuticals and agrochemicals due to their complex and diverse biological activities.
Biological Activity Studies
Due to its structural features, this compound can be used to study biological activities such as antiproliferative and antimicrobial effects . It can serve as a precursor for synthesizing new compounds with potential therapeutic applications.
Drug Discovery
The compound’s unique structure makes it an important component in drug discovery efforts, particularly as a scaffold for creating molecules with potential as inhibitors of type 2 diabetes mellitus .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be utilized as fluorescent sensors . These sensors can detect various bioactive elements and environmental pollutants, providing a crucial tool for environmental monitoring and safety.
Chemosensors Development
The compound can be used to develop chemosensors based on polyfunctional coumarin platforms for multianalyte detection . These chemosensors have applications in detecting different bioactive elements and various environmental pollutants.
Synthetic Dyes
The compound’s structure allows for its use in the synthesis of synthetic dyes . These dyes have applications in various industries, including textiles, inks, and plastics.
Pharmaceutical Applications
Finally, the compound can be explored for its use in various pharmaceutical applications . Its derivatives have shown potent activities in several therapeutic categories, including anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities.
Propriétés
IUPAC Name |
4-[(2-bromoacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3N2O2/c17-9-14(23)21-12-6-4-10(5-7-12)15(24)22-13-3-1-2-11(8-13)16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDUURJTMNHMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide](/img/structure/B1389872.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide](/img/structure/B1389873.png)
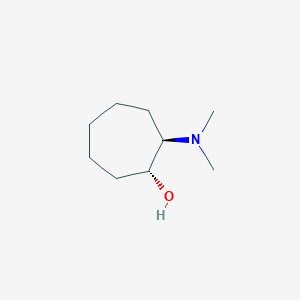
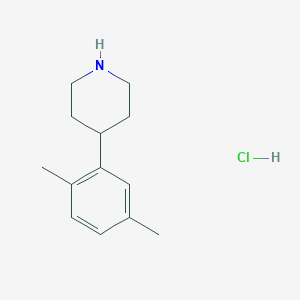
![{2-[(4-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1389877.png)

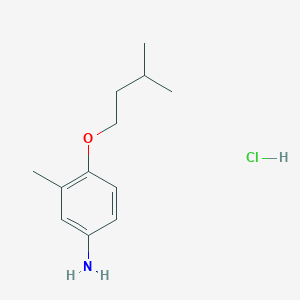
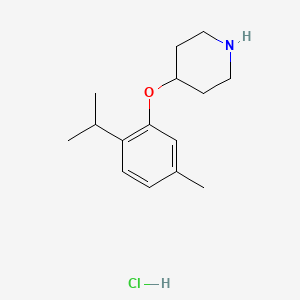
![4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1389884.png)
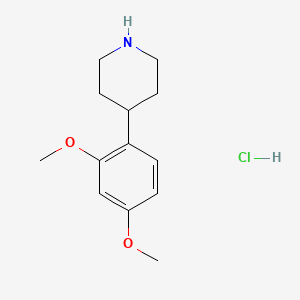
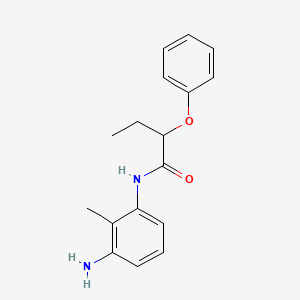
![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1389887.png)

![4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1389893.png)